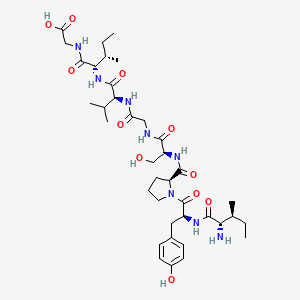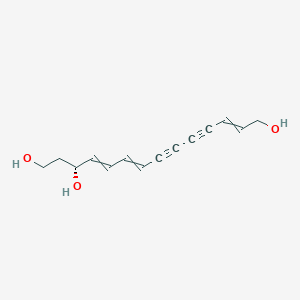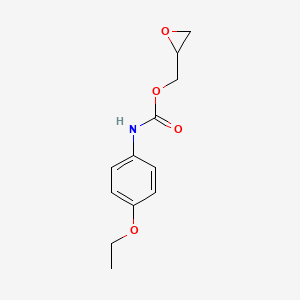
1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is a synthetic organic compound that belongs to the class of diarylheptanoids. These compounds are characterized by a heptane backbone with two aromatic rings attached at positions 1 and 7. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.
Aldol Condensation: The first step involves an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.
Reduction: The intermediate product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neuroinflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 . These pathways are involved in the regulation of inflammatory responses, and their inhibition can lead to reduced production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: A well-known diarylheptanoid with similar anti-inflammatory properties.
1,7-Diphenyl-1,4-heptadien-3-one: Another diarylheptanoid with potential anti-neuroinflammatory effects.
Uniqueness
1-(3,4-Dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities compared to other diarylheptanoids. Its methoxy and hydroxyl groups play a crucial role in its interaction with molecular targets and its overall pharmacological profile.
Propiedades
Número CAS |
648916-72-7 |
|---|---|
Fórmula molecular |
C22H28O5 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-5-hydroxy-7-(4-methoxyphenyl)heptan-3-one |
InChI |
InChI=1S/C22H28O5/c1-25-20-11-6-16(7-12-20)4-9-18(23)15-19(24)10-5-17-8-13-21(26-2)22(14-17)27-3/h6-8,11-14,18,23H,4-5,9-10,15H2,1-3H3 |
Clave InChI |
JUPUTAQAPJGVKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)






![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)




